4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile
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Overview
Description
4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile is an organic compound with the molecular formula C20H14ClNO It is a biphenyl derivative where a benzyloxy group is attached to the phenyl ring at the 3-position, and a chlorine atom is attached to the 2-position of the benzonitrile moiety
Mechanism of Action
Target of Action
The primary target of 4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation.
Mode of Action
This compound interacts with its target, EGFR kinase, by binding to the hinge region of the ATP binding site of the kinase . This interaction inhibits the kinase activity of EGFR, leading to a decrease in cell proliferation and growth.
Pharmacokinetics
It has been observed that the compound exhibits glucose-dependent insulin secretion in rats following intravenous administration This suggests that the compound may have good bioavailability when administered intravenously
Result of Action
The result of the action of this compound is a decrease in cell proliferation and growth. This is due to its inhibitory effect on EGFR kinase, which plays a crucial role in these cellular processes . Therefore, the compound may have potential therapeutic applications in conditions characterized by overactive EGFR signaling, such as certain types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol), temperatures ranging from 50°C to 100°C.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane), temperatures ranging from 0°C to 50°C.
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst), solvents (e.g., ether, tetrahydrofuran), temperatures ranging from -10°C to 30°C.
Major Products
Substitution: Formation of substituted derivatives such as amides or thioethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving cross-coupling reactions and the development of new catalytic systems.
Biology: Investigated for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenyl isocyanate: Similar structure but contains an isocyanate group instead of a nitrile group.
4-(Benzyloxy)benzyl chloride: Contains a benzyloxy group and a benzyl chloride moiety.
4-(Benzyloxy)phenol: Contains a benzyloxy group and a phenol moiety.
Uniqueness
4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile is unique due to the presence of both a benzyloxy group and a nitrile group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-4-(3-phenylmethoxyphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO/c21-20-12-17(9-10-18(20)13-22)16-7-4-8-19(11-16)23-14-15-5-2-1-3-6-15/h1-12H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSIWQJLJUKVBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742763 |
Source
|
Record name | 3'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-40-3 |
Source
|
Record name | 3'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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